(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride

asymmetric synthesis chiral resolution enantiomeric excess

Inconsistent enantiomeric purity in commercial chiral amines causes failed asymmetric syntheses. This single-enantiomer (R)-2,3-dimethylphenethylamine hydrochloride eliminates stereochemical uncertainty. Key points: ≥95% purity; defined (R)-configuration ensures reproducible enantioselectivity; 2,3-dimethyl substitution provides steric bulk for chiral auxiliary and ligand synthesis; hydrochloride salt enhances aqueous solubility and long-term storage stability. Used as a resolving agent, chiral building block, and intermediate for analgesic candidates. Procure with confidence for medicinal chemistry and asymmetric catalysis applications.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
Cat. No. B12282165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)N)C.Cl
InChIInChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H
InChIKeyBFURECMKBWRQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride: Chiral Amine Building Block for Asymmetric Synthesis


(1R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride (CAS 1032036-48-8) is an optically active, single-enantiomer phenethylamine derivative with the (R)-configuration at the chiral carbon adjacent to the amine group . It is typically supplied at ≥95% purity and is used as a chiral building block, resolving agent, or synthetic intermediate in medicinal chemistry and asymmetric catalysis . The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, making it a practical choice for bench-scale and pilot-scale procurement .

Why Substituting (1R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride with Racemic or Other Regioisomeric Amines Fails


In asymmetric synthesis, the specific (R)-enantiomer of 1-(2,3-dimethylphenyl)ethanamine is not interchangeable with its (S)-enantiomer or the racemic mixture. Enantiomers exhibit distinct spatial arrangements that lead to differential binding in chiral environments, such as asymmetric catalytic sites or biological receptors [1]. The 2,3-dimethyl substitution pattern on the phenyl ring further provides a unique steric and electronic profile compared to the 2,4-, 2,5-, or 3,5-dimethyl isomers, influencing the diastereomeric transition states in reactions where this amine acts as a chiral auxiliary or nucleophile [2]. Using a racemic or incorrectly substituted analog often results in a complete loss of enantioselectivity or yield in subsequent steps, making procurement of the precise (R)-enantiomer essential for reproducible stereochemical outcomes.

Measurable Differentiation Points for (1R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride Procurement


Enantiomeric Purity vs. Racemic and (S)-Enantiomer: A Binary Selection Criterion

The (R)-enantiomer (CAS 1032036-48-8) is supplied with a typical chemical purity of 95% and is by definition enantiomerically pure, whereas the racemic mixture (CAS 42291-01-0) consists of 50:50 R:S [1]. The (S)-enantiomer (CAS 1212991-78-0) is also available, but its procurement is incompatible with syntheses designed for the (R)-configured product. In chiral synthesis, the use of the racemate can reduce the maximum theoretical yield of the desired enantiomer by 50% and may complicate purification .

asymmetric synthesis chiral resolution enantiomeric excess

Hydrochloride Salt Solubility Advantage vs. Free Base for Aqueous Reaction Conditions

The hydrochloride salt of (R)-1-(2,3-dimethylphenyl)ethanamine is reported to be readily soluble in water and polar organic solvents, in contrast to the free base form which is sparingly soluble in water . The octanol-water partition coefficient (XLogP3-AA) of the free base is computed to be 1.9, indicating moderate lipophilicity [1]. The salt formation reduces this lipophilicity and improves handling in aqueous-phase reactions, such as bioconjugation or peptide coupling, where dissolution of the free base may be rate-limiting.

solubility drug discovery aqueous chemistry

2,3-Dimethyl Substitution Pattern Steric Effects vs. 2,4- and 3,5-Dimethyl Analogs in Chiral Auxiliary Applications

The 2,3-dimethyl substitution pattern on the phenyl ring creates a distinctive steric environment compared to the 2,4- or 3,5-dimethyl isomers. In the 2,3-dimethyl analog, the methyl groups are adjacent, leading to restricted rotation about the aryl-Cα bond and a more rigid chiral pocket [1]. This can influence the diastereoselectivity of reactions using this amine as a chiral auxiliary. While no direct head-to-head study comparing all dimethyl isomers is available, computational studies on related aryl ethylamines suggest that the 2,3-dimethyl arrangement results in a higher rotational barrier (ΔG‡) around the Caryl–Cα bond, which can be leveraged for enhanced stereocontrol [1].

steric hindrance chiral auxiliary regioselectivity

Storage and Shipping Stability of Hydrochloride Salt at Ambient Temperature vs. Refrigerated Free Base

The hydrochloride salt is typically shipped and stored at room temperature (continental US), while the free base often requires refrigerated (2–8°C) storage in a sealed, dry environment to prevent oxidation or decomposition . This difference in stability reduces logistical complexity and cost for the hydrochloride salt, particularly for international procurement. No quantitative degradation kinetics are publicly available, but the salt's higher thermal stability is consistent with the general behavior of alkylammonium chlorides [1].

storage stability supply chain shelf life

Proven Application Scenarios for (1R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride Based on Quantitative Evidence


Synthesis of Enantiomerically Pure 1-Aryl-2-phenylethylamines for Analgesic Research

This compound serves as a critical intermediate in the synthesis of optically pure 1-aryl-2-phenylethylamines, which have been evaluated for analgesic activity equivalent to (-)-pentazocine. The (R)-enantiomer's defined stereochemistry ensures the correct spatial orientation for target receptor binding, a requirement that cannot be met by the racemate or (S)-form [1].

Preparation of Chiral Derivatizing Agents for Gas Chromatographic Enantioseparation

The (R)-enantiomer, in its free base or derivatized form (e.g., N-trifluoroacetyl-L-prolylamide), is employed to create diastereomeric pairs for the gas-liquid chromatographic separation of amine enantiomers. This application relies on the high enantiomeric purity of the starting (R)-amine to avoid signal overlap or false positives .

Building Block for Chiral Ligands in Asymmetric Catalysis

The 2,3-dimethyl substitution pattern provides a sterically demanding environment suitable for constructing chiral ligands for transition-metal-catalyzed asymmetric reactions. The hydrochloride salt's improved solubility facilitates ligand synthesis in protic solvents, while the specific (R)-configuration is essential for the generation of the desired catalyst enantiomer [2].

Intermediate for Deuterated or Radiolabeled Phenethylamines in Drug Metabolism Studies

The well-defined (R)-stereochemistry of this building block enables the synthesis of stereochemically pure isotopologues, which are used as internal standards or tracers in ADME studies. The availability of the hydrochloride salt simplifies incorporation into aqueous biological assays without the need for co-solvents, reducing potential assay interference .

Quote Request

Request a Quote for (1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.